molecular formula C11H9ClF3NO B13695384 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B13695384
M. Wt: 263.64 g/mol
InChI Key: NPCGOOQWQIARPC-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyrrolidinone precursor. The reaction is carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to ensure complete conversion to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxo derivatives of the pyrrolidinone ring.

    Reduction: Reduced pyrrolidinone derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a 4-chloro-3-(trifluoromethyl)phenyl group. This structural arrangement imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.64 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H9ClF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2

InChI Key

NPCGOOQWQIARPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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